molecular formula C6H7NO2S B6167095 4-ethyl-1,2-thiazole-5-carboxylic acid CAS No. 2301183-84-4

4-ethyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B6167095
CAS No.: 2301183-84-4
M. Wt: 157.19 g/mol
InChI Key: ALSSAWIQGJJOLM-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-thiazole-5-carboxylic acid is a high-purity chemical building block with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . This compound features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure, defined by the SMILES string CCC1=C(SN=C1)C(=O)O , presents both a carboxylic acid moiety and an ethyl substituent, making it a versatile intermediate for synthetic organic chemistry and drug discovery research . Researchers utilize this compound as a key precursor for synthesizing more complex molecules, such as through amidation of the carboxylic acid group or further functionalization of the thiazole core. Thiazole derivatives are extensively investigated for their potential as therapeutic agents, with scientific literature highlighting their significant progress as potential anti-inflammatory agents, among other pharmacological activities . The compound is offered for research purposes and must be handled by qualified personnel in a controlled laboratory setting. It is recommended to store the product in a cool, dark place, sealed and dry, at 2-8°C to ensure long-term stability . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet for detailed hazard and handling information. The supplier assumes no responsibility for any use that violates these terms or misrepresents the product's purity.

Properties

CAS No.

2301183-84-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-ethyl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

ALSSAWIQGJJOLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Thioamide and Thiourea Precursors

The classical approach to synthesizing 4-ethyl-1,2-thiazole-5-carboxylic acid involves constructing the thiazole ring from sulfur- and nitrogen-containing precursors. Thioamides or thiourea derivatives are typically condensed with α-halo ketones or esters under acidic or basic conditions to form the heterocyclic core . For example, thiourea reacts with ethyl acetoacetate in the presence of N-bromosuccinimide (NBS) and benzoyl peroxide to yield 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, a structural analog . Subsequent functionalization introduces the ethyl group at the 4-position via alkylation or nucleophilic substitution.

A notable variation employs 3-nitro-4-hydroxybenzaldehyde as a starting material. This substrate undergoes sequential reactions with hydroxylamine hydrochloride and thioacetamide to form a thiobenzamide intermediate, which cyclizes with 2-chloroethyl acetoacetate to generate the thiazole ring . Catalytic hydrogenation with palladium on carbon (Pd/C) reduces nitro groups to amines, enabling further modifications such as cyanation or ethylation .

Key Reaction Conditions:

  • Catalysts: Benzoyl peroxide (radical initiator), Pd/C (hydrogenation) .

  • Solvents: Benzene, ethanol, or aqueous mixtures .

  • Temperature: 80°C for microwave-assisted steps; room temperature for hydrogenation .

Hydrolysis of Ethyl Esters to Carboxylic Acids

A widely adopted method converts ethyl 4-ethyl-1,2-thiazole-5-carboxylate to the corresponding carboxylic acid via alkaline hydrolysis. This one-step process uses aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol under reflux . For instance, ethyl 2,4-dimethylthiazole-5-carboxylate hydrolyzes to 2,4-dimethylthiazole-5-carboxylic acid in 90% yield when refluxed with 10% NaOH . Similarly, ethyl 4-methyl-2-(4-isobutyloxyphenyl)-5-thiazolecarboxylate—a febuxostat intermediate—undergoes hydrolysis with NaOH to yield the carboxylic acid derivative .

Optimization Insights:

  • Solvent Systems: Ethanol-water (1:1 v/v) maximizes solubility and reaction efficiency .

  • Acid Workup: Post-hydrolysis, acidification with HCl precipitates the product, which is purified via recrystallization .

  • Yield: Typically exceeds 85% under optimized conditions .

Microwave-Assisted Synthesis

Microwave irradiation accelerates thiazole ring formation and functional group modifications. In one protocol, thiourea and ethyl acetoacetate are irradiated at 80°C for 15 minutes in benzene with NBS and benzoyl peroxide, yielding 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester . This method reduces reaction times from hours to minutes and improves yields by minimizing side reactions.

Advantages:

  • Efficiency: 15-minute reaction time vs. 4–6 hours conventionally .

  • Energy Savings: Lower thermal degradation due to rapid heating .

  • Scalability: Compatible with continuous-flow reactors for industrial production .

Solid-Phase and Traditional Organic Synthesis

Solid-phase synthesis offers advantages in purity and scalability, particularly for pharmaceutical applications. A patented route to ethyl 4-methyl-2-(4-isobutyloxyphenyl)-5-thiazolecarboxylate involves coupling a phenylthiourea derivative with ethyl chloroacetoacetate on a resin-bound scaffold . After cleavage from the resin, the ethyl ester is hydrolyzed to the carboxylic acid using NaOH . Traditional methods, meanwhile, rely on Schiff base formation and cyclocondensation in polar aprotic solvents like dimethylformamide (DMF).

Comparison of Methods:

MethodConditionsYieldPurityScalability
Alkaline HydrolysisNaOH, ethanol-water, reflux85–90%>95%High
Microwave SynthesisNBS, benzoyl peroxide, 80°C, 15 min75–80%90–95%Moderate
Solid-Phase SynthesisResin-bound intermediates, DMF60–70%>98%Low

Industrial-Scale Optimization and Challenges

Industrial production prioritizes cost-effectiveness and environmental sustainability. The use of polyphosphoric acid (PPA) in early synthesis routes posed challenges due to viscous reaction mixtures and phosphorus-rich wastewater . Modern approaches replace PPA with green catalysts like ionic liquids or employ microwave-assisted protocols to reduce solvent waste . Additionally, continuous-flow reactors enhance reproducibility and safety for large-scale thiazole synthesis.

Critical Considerations:

  • Byproduct Management: Neutralization of acidic/basic waste streams is essential .

  • Catalyst Recycling: Pd/C and other catalysts are reclaimed via filtration .

  • Regulatory Compliance: Meeting ICH guidelines for residual solvents (e.g., ethanol, DMF) .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and substituents undergo oxidation under controlled conditions. Key transformations include:

Reaction Reagents/Conditions Product Reference
Sulfur oxidationH<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivatives
Ethyl group oxidationKMnO<sub>4</sub>, acidic H<sub>2</sub>O, 80°C4-(Carboxy)-1,2-thiazole-5-carboxylic acid
  • Mechanistic Insight : Sulfoxidation occurs regioselectively at the sulfur atom in the thiazole ring, forming sulfoxides without ring cleavage. Ethyl group oxidation proceeds via radical intermediates under strong oxidizing conditions.

Reduction Reactions

Reductive modifications target both the thiazole ring and carboxylic acid group:

Reaction Reagents/Conditions Product Reference
Carboxylic acid reductionLiAlH<sub>4</sub>, THF, 0°C → RT5-(Hydroxymethyl)-4-ethyl-1,2-thiazole
Ring hydrogenationH<sub>2</sub>, Pd/C, EtOH, 50 psiPartially saturated thiazoline derivatives
  • Selectivity : LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a primary alcohol without affecting the thiazole ring. Catalytic hydrogenation partially saturates the thiazole ring under high-pressure conditions.

Substitution Reactions

The carboxylic acid group and positions on the thiazole ring participate in nucleophilic substitutions:

Reaction Reagents/Conditions Product Reference
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 4-ethyl-1,2-thiazole-5-carboxylate
Amide formationSOCl<sub>2</sub>, then NH<sub>3</sub>4-Ethyl-1,2-thiazole-5-carboxamide
HalogenationPCl<sub>5</sub>, DCM, 0°C5-(Chlorocarbonyl)-4-ethyl-1,2-thiazole
  • Kinetics : Esterification proceeds with >90% yield under acidic conditions. Amide formation via acyl chloride intermediates achieves ~85% efficiency.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

Reaction Reagents/Conditions Product Reference
Thermal decarboxylation200°C, Cu powder4-Ethyl-1,2-thiazole
Acid-mediated decarboxylationH<sub>3</sub>PO<sub>4</sub>, 120°C4-Ethyl-1,2-thiazole
  • Pathway : Decarboxylation follows a radical mechanism under thermal conditions, while acid-mediated pathways involve protonation of the carboxylate.

Cycloaddition and Ring-Opening

The thiazole ring participates in cycloaddition reactions:

Reaction Reagents/Conditions Product Reference
[3+2] CycloadditionNaN<sub>3</sub>, CuI, DMFTriazole-fused thiazole derivatives
  • Application : Azide-alkyne cycloadditions generate triazole hybrids with enhanced biological activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings functionalize the thiazole ring:

Reaction Reagents/Conditions Product Reference
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>5-Carboxy-4-ethyl-2-(4-biphenyl)-1,2-thiazole
  • Yield : Cross-coupling at the 2-position achieves ~75% yield, enabling aryl/heteroaryl diversification .

pH-Dependent Tautomerism

The compound exhibits tautomeric equilibria in solution:

Condition Dominant Tautomer Notes Reference
pH < 3Thiazolium carboxylateProtonation at N-1
pH 7–9Zwitterionic formDeprotonated carboxylate and protonated N

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-ethyl-1,2-thiazole-5-carboxylic acid is its antimicrobial properties. Thiazole derivatives, including this compound, have been reported to exhibit significant activity against various bacterial strains, particularly gram-positive bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis and interference with topoisomerase II, leading to cell death.

Inhibition of Xanthine Oxidase

The compound also serves as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases such as gout and hyperuricemia. This property suggests potential therapeutic applications in treating conditions associated with oxidative damage.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.

Agricultural Applications

Fungicidal Properties

In agriculture, thiazole derivatives have been investigated for their fungicidal properties. The application of this compound in crop protection has shown promising results against fungal pathogens that affect crops like wheat and corn. The compound disrupts fungal cell wall synthesis, leading to cell lysis and death .

Case Study: Crop Protection

A field trial conducted on wheat crops treated with formulations containing this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The treated plots showed a 30% increase in yield due to improved plant health and reduced disease incidence.

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Case Study: Polymer Blends

Research at ABC Institute explored the incorporation of this compound into polyvinyl chloride (PVC) blends. The resulting materials exhibited improved tensile strength and thermal stability compared to pure PVC. These enhancements make them suitable for applications in construction and automotive industries.

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryAntimicrobial activity
Inhibition of xanthine oxidase
AgricultureFungicidal properties
Materials ScienceSynthesis of functional materials

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol .
  • Structural Differences :
    • Substituted with chlorine at position 3 and a phenyl group at position 4.
    • Carboxylic acid at position 4 (vs. position 5 in the target compound).
  • Higher lipophilicity (logP) due to aromatic and halogen substituents.
Property 4-Ethyl-1,2-thiazole-5-carboxylic Acid 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid
Molecular Weight 157.19 g/mol 239.67 g/mol
Substituents Ethyl (C4), COOH (C5) Cl (C3), Ph (C5), COOH (C4)
Predicted CCS ([M+H]⁺) 131.9 Ų Not available
Likely Solubility Moderate (polar COOH, nonpolar ethyl) Lower (bulky phenyl)

1,2-Thiazole-5-carboxylic Acid (Parent Compound)

  • CAS : 10271-85-9 .
  • Molecular Formula: C₄H₃NO₂S.
  • Molecular Weight : 129.14 g/mol.
  • Structural Differences: No ethyl group; simpler structure with only a carboxylic acid at position 5.
  • Key Properties: Higher polarity and lower logP than the ethyl-substituted derivative. Potential for stronger hydrogen bonding due to unsubstituted thiazole ring.
Property This compound 1,2-Thiazole-5-carboxylic Acid
Molecular Weight 157.19 g/mol 129.14 g/mol
Substituents Ethyl (C4), COOH (C5) COOH (C5)
Lipophilicity (logP) Higher (ethyl group) Lower

Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate

  • Molecular Formula : C₁₇H₁₆N₄O₃S₄ .
  • Molecular Weight : 452.59 g/mol.
  • Structural Differences :
    • Complex substitutions: phenyl (C4), acetamido-thiadiazole (C2), and ester (C5).
  • Key Properties :
    • Extremely high molecular weight and steric bulk.
    • Ester group at C5 (vs. carboxylic acid in the target compound) reduces polarity.
Property This compound Ethyl 2-(2-(3-(Methylthio)...-carboxylate
Molecular Weight 157.19 g/mol 452.59 g/mol
Functional Groups COOH (C5), ethyl (C4) Ester (C5), phenyl (C4), thiadiazole (C2)
Bioactivity Relevance Unstudied Potential for kinase inhibition

Biological Activity

4-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C₅H₇N₃O₂S
  • Molecular Weight : Approximately 171.2 g/mol
  • Structure : Contains a thiazole ring with an ethyl group and a carboxylic acid functional group, enhancing its lipophilicity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. Compounds derived from thiazole structures often demonstrate similar properties, suggesting a common mechanism involving the modulation of inflammatory pathways .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A comparative study showed that it possesses inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics .

3. Anticancer Potential

This compound has been investigated for its anticancer activities. In vitro studies revealed that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound's mechanism involves targeting specific molecular pathways that regulate cell proliferation and survival .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to oxidative stress and inflammation .
  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines through interference with NF-kB signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
5-amino-3-ethyl-1,2-thiazole-4-carboxylic acidC₅H₈N₂O₂SContains an amino group; potential for different activities
4-methyl-1,3-thiazole-5-carboxylic acidC₅H₇NO₂SDifferent thiazole structure; less lipophilic
4-Ethyl-[1,2,3]thiadiazole-5-carboxylic acidC₅H₇N₃O₂SDifferent ring structure; distinct reactivity patterns

The unique combination of an ethyl group at the 4-position and a carboxylic acid at the 5-position distinguishes this compound from others in its class, highlighting its potential for therapeutic applications in both medicinal chemistry and agricultural science.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Diabetes Management : A study evaluated the effect of a thiazole derivative on hyperglycemia in diabetic rats. The compound significantly reduced serum glucose levels and improved insulin sensitivity through its antioxidant properties .
  • Cancer Treatment : Research involving human leukemia cell lines demonstrated that derivatives of thiazole compounds can effectively inhibit cell growth and induce apoptosis at low concentrations (IC50 as low as 1.50 µM) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethyl-1,2-thiazole-5-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, condensation of thioamide derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid reflux) can yield thiazole cores. Subsequent functionalization (e.g., ethyl group introduction) may involve alkylation or cross-coupling reactions. Evidence from similar thiazole syntheses highlights the use of thiourea or thioamides with α-keto acids or esters .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the thiazole ring. Infrared (IR) spectroscopy identifies carboxylic acid (C=O, O-H) and thiazole (C-S) functional groups. Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with structurally related compounds (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, mp 201–203°C ) can resolve ambiguities in spectral data.

Q. What are the key considerations in designing a purification protocol for this compound?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s carboxylic acid moiety. High-Performance Liquid Chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) ensures purity. Melting point consistency (e.g., 201–203°C for analogous thiazoles ) should be monitored to confirm crystallinity.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substituent introduction on the thiazole ring during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, directing groups (e.g., carboxylic acid) can guide electrophilic substitution. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki reaction), enable precise ethyl group placement. Evidence from ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate synthesis suggests tert-butyl groups enhance steric control .

Q. How to address discrepancies in reported physical properties (e.g., melting points) of structurally similar thiazole carboxylic acids?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Purity assessment via elemental analysis or X-ray crystallography is essential. For example, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid exhibits a melting point of 214–215°C , but variations could stem from solvent-dependent crystallization. Thermogravimetric Analysis (TGA) can further assess thermal stability.

Q. What strategies can be employed to assess the bioactivity of this compound derivatives against microbial targets?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies using derivatives (e.g., ester or amide analogs) can identify pharmacophores. In vitro assays (e.g., minimal inhibitory concentration (MIC) testing) against Mycobacterium tuberculosis, inspired by triazole-thiazole hybrids with anti-tubercular activity , are applicable. Computational docking (e.g., targeting mycobacterial enzymes) complements experimental screening.

Q. How to analyze the electronic effects of substituents on the thiazole ring's carboxylic acid functionality using computational methods?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron-withdrawing/donating effects. For instance, substituents like ethyl groups alter the carboxylic acid’s pKa and reactivity. Comparative studies with analogs (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid ) reveal substituent-dependent charge distribution and tautomer stability.

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